molecular formula C7H6O3 B1581033 1-Cyclopentene-1,2-dicarboxylic anhydride CAS No. 3205-94-5

1-Cyclopentene-1,2-dicarboxylic anhydride

Cat. No. B1581033
CAS RN: 3205-94-5
M. Wt: 138.12 g/mol
InChI Key: GBBPFLCLIBNHQO-UHFFFAOYSA-N
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Description

1-Cyclopentene-1,2-dicarboxylic anhydride is a chemical compound with the molecular formula C7H6O3 . It is a valuable Diels-Alder dienophile, for example, in approach to the bicycloundecane system in taxanes . It has also been used as a reagent in the enantioselective synthesis of disubstituted proline derivatives and its application in the synthesis of hepatitis C virus protease inhibitor telaprevir, Nrf2-Keap1 complex inhibitors preparation, binding mode, and structural-activity relationship .


Synthesis Analysis

The synthesis of trans-cyclopentane-1,2-dicarboxylic acid, which is closely related to 1-Cyclopentene-1,2-dicarboxylic anhydride, has been described in the literature . If IR has OH peaks, then some hydrolysis to the diacid (m 178o) must have occurred. In this case, it can be refluxed with an appropriate volume of Ac2O for 30 minutes, evaporate the Ac2O and distil it in vacuo .


Molecular Structure Analysis

The molecular formula of 1-Cyclopentene-1,2-dicarboxylic anhydride is C7H6O3 . The average mass is 138.121 Da and the monoisotopic mass is 138.031693 Da .


Chemical Reactions Analysis

1-Cyclopentene-1,2-dicarboxylic anhydride is a valuable Diels-Alder dienophile . If IR has OH peaks, then some hydrolysis to the diacid (m 178o) must have occurred. In this case, it can be refluxed with an appropriate volume of Ac2O for 30 minutes, evaporate the Ac2O and distil it in vacuo .


Physical And Chemical Properties Analysis

The melting point of 1-Cyclopentene-1,2-dicarboxylic anhydride is 42-45 °C (lit.), and the boiling point is 133-135 °C/10 mmHg (lit.) . The density is roughly estimated to be 1.2667, and the refractive index is n20/D 1.4978 (lit.) .

Scientific Research Applications

Protonation Equilibria in Aqueous Solutions

The thermodynamics of proton dissociation of the hydrolyzed 1:1 copolymer of maleic anhydride with cyclopentene in aqueous solutions was explored. The study revealed that the acidic functions of the copolymer are quite strong and similar, potentially due to the solvation of vicinal carboxyl groups being influenced by steric hindrances from the cyclopentene residues (Crescenzi, Delben, & Paoletti, 1981).

Synthesis of Maleic and Phthalic Anhydrides

Research on the selective oxidation of cyclopentene and 1-pentene to maleic and phthalic anhydrides provides insights into the utilization of olefins of the C5 fraction. The study indicates that cyclopentene and 1-pentene can be simultaneously utilized in an oxidation process without interaction between the two reactants (Kim & Yang, 2000).

Electromechanically Induced Ring-Closing

An interesting combination of photochromism and electrochromism was observed in 1,2-bis(dithienyl)cyclopentene derivatives. The study highlighted that the ring-closing reactions of these compounds could be triggered electrochemically, presenting a unique interaction of light and electrically induced changes (Peters & Branda, 2003).

Polymerization of Cyclic Olefins

The Diels-Alder reaction product of cyclopentadiene and maleic anhydride, existing in both endo and exo-isomeric forms, was investigated for its polymerization properties. The study found that the exo-isomer undergoes effective homopolymerization and copolymerization, indicating potential applications in material science (Castner & Calderon, 1982).

Safety And Hazards

When handling 1-Cyclopentene-1,2-dicarboxylic anhydride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

1-Cyclopentene-1,2-dicarboxylic anhydride is a valuable Diels-Alder dienophile, for example, in approach to the bicycloundecane system in taxanes . This suggests potential future directions in the synthesis of complex organic molecules.

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c]furan-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(4)7(9)10-6/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBPFLCLIBNHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60315061
Record name 1-Cyclopentene-1,2-dicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60315061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentene-1,2-dicarboxylic anhydride

CAS RN

3205-94-5
Record name 3205-94-5
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Record name 1-Cyclopentene-1,2-dicarboxylic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopentene-1,2-dicarboxylic anhydride
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1-Cyclopentene-1,2-dicarboxylic anhydride
Reactant of Route 3
1-Cyclopentene-1,2-dicarboxylic anhydride
Reactant of Route 4
1-Cyclopentene-1,2-dicarboxylic anhydride
Reactant of Route 5
1-Cyclopentene-1,2-dicarboxylic anhydride
Reactant of Route 6
1-Cyclopentene-1,2-dicarboxylic anhydride

Citations

For This Compound
9
Citations
JV de Julián-Ortiz, J Gálvez… - Journal of Medicinal …, 1999 - ACS Publications
The activity of new anti-HSV-1 chemical structures, designed by virtual combinatorial chemical synthesis and selected by a computational screening, is determined by an in vitro assay. …
Number of citations: 163 pubs.acs.org
CW Laidley, WG Dauben, ZR Guo, JYL Lam… - Bioorganic & medicinal …, 1999 - Elsevier
Endothal (1 diacid ) and [ 3 H]cantharidic acid ([ 3 H]CA) bind with high affinity to the catalytic subunit of protein phosphatase 2A (PP2A). PP2A in liver cytosol was greatly stabilized with …
Number of citations: 24 www.sciencedirect.com
F Thorstensson, I Kvarnström, D Musil… - Journal of medicinal …, 2003 - ACS Publications
The thrombin inhibitory tripeptide d-Phe-Pro-Arg has been mimicked using either cyclopentenedicarboxylic derivatives or a cyclohexenedicarboxylic derivative as surrogate for the P2 …
Number of citations: 38 pubs.acs.org
AM Fadda, G Podda, M Teijeira… - … in mass spectrometry, 1997 - Wiley Online Library
The electron‐impact (EI) mass spectrometric behaviour of a series of 8‐aza‐purines derivatized with hydroxymethylcyclopentane and exhibiting cis‐trans isomerization in the …
D Gestmann, D Kuck, H Pritzkow - Liebigs Annalen, 1996 - Wiley Online Library
The oxidative degradation of benzo nuclei of various higher contropolyindanes with ruthenium (VIII) oxide or ozone was studied to further explore the chemistry of partially …
L Santana, M Teijeira, E Uriartea, C Terán… - … Nucleotides & Nucleic …, 1997 - Taylor & Francis
A series of new o ne t wo subtituted c arbonucleoside analogues (OTC) of purine was synthesized and evaluated against cytomegalovims and varicella-zoster virus in human embryonic …
Number of citations: 12 www.tandfonline.com
AK SHARMA - 1980 - search.proquest.com
Substituent effects have played a pivotal ro le in the understanding and applications of organic re a ctio n s. Some gen eral consequences of substituent variation are well understood …
Number of citations: 3 search.proquest.com
Ö Aglar - 2016 - diva-portal.org
Pseudomonas aeruginosa, a gram-negative bacterium, is one of the most challenging pathogens due to intrinsic resistance to antibiotics. It has the ability to rapidly create new …
Number of citations: 0 www.diva-portal.org
M Ibrahim-Ouali - Steroids, 2009 - Elsevier
Diels–Alder route to steroids and associated structures - ScienceDirect Skip to main content Skip to article Elsevier logo Journals & Books Corporate sign inSign in / register View PDF …
Number of citations: 36 www.sciencedirect.com

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